molecular formula C6H8N2O B13566730 2-Amino-3-methylpyridin-4-ol

2-Amino-3-methylpyridin-4-ol

Cat. No.: B13566730
M. Wt: 124.14 g/mol
InChI Key: PKZMDXCILXEQPF-UHFFFAOYSA-N
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Description

2-Amino-3-methylpyridin-4-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylpyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts. This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-3-methylpyridin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpyridin-4-ol involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The compound’s ability to act as a nucleophile or electrophile in different reactions also contributes to its versatility in chemical processes .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-3-methylpyridin-4-ol is unique due to the presence of the hydroxyl group at the 4-position. This functional group enhances its reactivity and allows for additional hydrogen bonding, making it more versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

2-amino-3-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZMDXCILXEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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